2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
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Overview
Description
2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C19H19N3O2. This compound is known for its unique structure, which includes a benzamide core substituted with a hydrazino group and a phenylpropenylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 2-methylbenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 3-phenyl-2-propenal under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(2-oxo-2-phenylethyl)pyridinium chloride: Similar in structure but with a pyridinium core.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a tetrahydropyrimidine ring instead of a benzamide core.
Uniqueness
2-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is unique due to its combination of a benzamide core with a hydrazino group and a phenylpropenylidene moiety. This structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
CAS No. |
444567-69-5 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-methyl-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H19N3O2/c1-15-8-5-6-12-17(15)19(24)20-14-18(23)22-21-13-7-11-16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,20,24)(H,22,23)/b11-7+,21-13+ |
InChI Key |
YCFUJJFXGLMEEJ-DXGHLENMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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